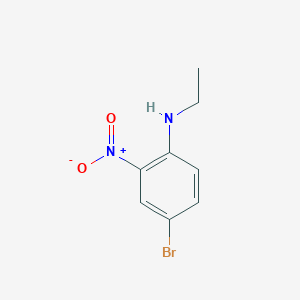

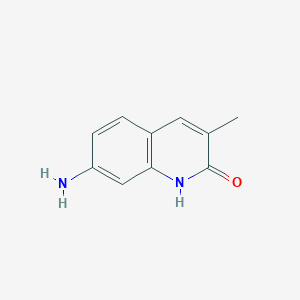

4-Bromo-N-ethyl-2-nitroaniline

Vue d'ensemble

Description

The compound 4-Bromo-N-ethyl-2-nitroaniline is a derivative of nitroaniline, which is a class of compounds known for their application in dye synthesis and as probes in DNA conformation studies. Although the provided papers do not directly discuss 4-Bromo-N-ethyl-2-nitroaniline, they provide insights into the properties and reactions of structurally related compounds.

Synthesis Analysis

The synthesis of nitroaniline derivatives can be achieved through various methods. For instance, the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline involves the use of bromide–bromate salts in an aqueous acidic medium, which is an environmentally friendly process due to the absence of organic solvents . Similarly, the synthesis of ethyl 4-bromo-5-nitro-1H-pyrrole-2-carboxylate from pyrrole involves bromination, acylation, nucleophilic substitution, and nitration steps . These methods could potentially be adapted for the synthesis of 4-Bromo-N-ethyl-2-nitroaniline by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of nitroaniline derivatives can be complex, as seen in the crystalline complex formed by 2-methyl-4-nitroaniline with 5-iodocytidylyl (3'-5')guanosine, where nitroaniline molecules stack above and below guanine-cytosine pairs . The isomorphous structures of 2-methyl-4-nitroanilinium bromide and iodide also show ionic layers separated by hydrocarbon layers, with hydrogen bonding playing a significant role . These structural analyses suggest that 4-Bromo-N-ethyl-2-nitroaniline could also exhibit interesting stacking and hydrogen bonding properties.

Chemical Reactions Analysis

Nitroaniline derivatives participate in various chemical reactions. For example, the reaction of ethyl (Z)-3-nitro-2-alkenoate with bromine azide leads to a mixture of products, including azido and oxadiazole derivatives . Nucleophilic substitution reactions are also common, as demonstrated by the reaction of 2,4-dibromo-1-methyl-5-nitro-imidazole with sodium methoxide or potassium cyanide . These reactions highlight the reactivity of bromo and nitro groups in these compounds, which is relevant for understanding the chemical behavior of 4-Bromo-N-ethyl-2-nitroaniline.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitroaniline derivatives are influenced by their molecular structure. The crystalline structures of these compounds provide information about their solid-state geometries, which can affect their melting points, solubility, and other physical properties . The presence of bromo and nitro groups can also impact the chemical properties, such as acidity, basicity, and reactivity towards various reagents. These properties are essential for the practical application of these compounds in industrial processes and scientific research.

Applications De Recherche Scientifique

1. Synthesis Processes

The chemical 4-Bromo-N-ethyl-2-nitroaniline is involved in various synthesis processes. For instance, the sodium salt of 4-amino-3-nitrobenzenesulfonic acid, related to 4-Bromo-N-ethyl-2-nitroaniline, is prepared using dilute sodium hydroxide solution on ethyl [(4-chlorosulfonyl-2-nitro)-phenyl]carbamate. This process highlights the compound's role in the synthesis of specific organic compounds (Rosevear & Wilshire, 1982).

2. Phase Equilibria and Crystallization Studies

4-Bromo-N-ethyl-2-nitroaniline has been studied for its phase equilibria and crystallization properties in various systems, such as in the urea–4-bromo-2-nitroaniline system. These studies involve examining the miscibility gap, formation of eutectic and monotectic, and the microstructural implications of these formations (Reddi, Ganesamoorthy, Gupta, & Rai, 2012).

3. Differential Scanning Calorimetry (DSC) Studies

Differential Scanning Calorimetry studies have been conducted on mixtures involving compounds similar to 4-Bromo-N-ethyl-2-nitroaniline, providing insights into the solid-liquid phase diagrams and eutectic behaviors of these systems. Such studies are crucial for understanding the thermal properties of these compounds (Trache, Khimeche, Benelmir, & Dahmani, 2013).

4. Hydrogenation and Hydrolysis Methods

The compound has also been a subject of study in hydrogenation and hydrolysis methods. For instance, 4 Bromo 1,2 phenylenediamine, a compound related to 4-Bromo-N-ethyl-2-nitroaniline, was prepared through hydrogenation and alkaline hydrolysis processes, demonstrating the compound's relevance in organic synthesis methodologies (Xue, 1999).

5. Fluorescent Sensor Development

Research has been conducted to develop a molecularly imprinted fluorescent sensor for 4-nitroaniline, closely related to 4-Bromo-N-ethyl-2-nitroaniline. This sensor is used for detecting 4-nitroaniline in water, showcasing the potential of 4-Bromo-N-ethyl-2-nitroaniline derivatives in environmental monitoring and analysis (Xie et al., 2020).

6. Solubility and Solvation Studies

There have been investigations into the solubility and preferential solvation of compounds like 2-methyl-4-nitroaniline in various solvents, which are structurally similar to 4-Bromo-N-ethyl-2-nitroaniline. Such studies expand the understanding of the physicochemical properties of these compounds in different solvent environments (Li et al., 2017).

7. Green Synthesis and Urease Inhibitory Activity

The green synthesis methods of Schiff base compounds involving 4-bromo-2-(((2′-chloro-4′-nitrophenyl)imino)methyl)phenol, related to 4-Bromo-N-ethyl-2-nitroaniline, have been explored. These compounds exhibit significant urease inhibitory activity, indicating potential applications in medicine and agriculture (Zulfiqar, Ahmed, Fatima, & Yousuf, 2020).

8. Aromatic Substitution Studies

Studies on aromatic substitution with rearrangement, involving compounds structurally similar to 4-Bromo-N-ethyl-2-nitroaniline, have been conducted. This research provides insights into the reaction mechanisms and kinetics of such processes, which arecrucial for understanding the chemical behavior of these compounds in various reactions (Mare, Singh, Tillett, & Zeltner, 1971).

9. Structural and Density Functional Theory Studies

The structure and intermolecular interactions of nitroaniline derivatives, closely related to 4-Bromo-N-ethyl-2-nitroaniline, have been analyzed using crystal structure analysis and density functional theory (DFT) calculations. These studies shed light on the molecular interactions and properties of these compounds, which are essential for designing materials and chemicals with specific properties (Helttunen, Lehtovaara, Häkkinen, & Nissinen, 2013).

10. Photoreduction Kinetics

The kinetics of photoreduction of isomeric nitroanilines, closely resembling 4-Bromo-N-ethyl-2-nitroaniline, have been studied. These investigations help understand the behavior of these compounds under photoinduced conditions, which is relevant for applications in photochemistry and materials science (Zelentsov, Simdyanov, & Kuznetsov, 2005).

Safety And Hazards

4-Bromo-N-ethyl-2-nitroaniline may cause damage to organs through prolonged or repeated exposure. It is toxic if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment is advised .

Propriétés

IUPAC Name |

4-bromo-N-ethyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2/c1-2-10-7-4-3-6(9)5-8(7)11(12)13/h3-5,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRIRIGHMWUIJSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=C(C=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60647930 | |

| Record name | 4-Bromo-N-ethyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-N-ethyl-2-nitroaniline | |

CAS RN |

56136-82-4 | |

| Record name | 4-Bromo-N-ethyl-2-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56136-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-N-ethyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

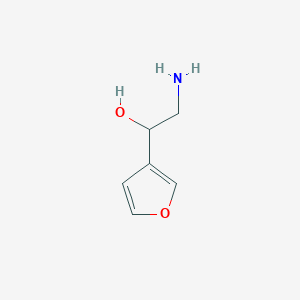

![5-(Bromomethyl)-1H-benzo[d]imidazole](/img/structure/B1343908.png)